molecular formula C18H27NO4 B13709395 3-(Boc-amino)-4-(2,4,6-trimethylphenyl)butyric Acid

3-(Boc-amino)-4-(2,4,6-trimethylphenyl)butyric Acid

Cat. No.: B13709395
M. Wt: 321.4 g/mol
InChI Key: WKBDGJNQXAHTKJ-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2,4,6-trimethylphenyl)butyric Acid is an organic compound that features a Boc-protected amino group and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2,4,6-trimethylphenyl)butyric Acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Trimethylphenyl Group: The trimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2,4,6-trimethylphenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Boc-amino)-4-(2,4,6-trimethylphenyl)butyric Acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2,4,6-trimethylphenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The trimethylphenyl group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trimethyl groups, resulting in different hydrophobic interactions.

    4-(2,4,6-Trimethylphenyl)butyric Acid: Lacks the Boc-protected amino group, affecting its reactivity and applications.

Uniqueness

3-(Boc-amino)-4-(2,4,6-trimethylphenyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the trimethylphenyl group. This combination provides a balance of reactivity and hydrophobic interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,6-trimethylphenyl)butanoic acid

InChI

InChI=1S/C18H27NO4/c1-11-7-12(2)15(13(3)8-11)9-14(10-16(20)21)19-17(22)23-18(4,5)6/h7-8,14H,9-10H2,1-6H3,(H,19,22)(H,20,21)

InChI Key

WKBDGJNQXAHTKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(CC(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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